[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate
Description
[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate is an organic compound that features an ester functional group and an aromatic amine
Properties
IUPAC Name |
[3-[(3-iodophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c1-10(18)20-14-7-2-4-11(8-14)15(19)17-13-6-3-5-12(16)9-13/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQAWUUDUAQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Iodophenyl)carbamoyl]phenyl] acetate typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3-iodoaniline with a suitable carboxylic acid derivative, such as 3-nitrobenzoyl chloride, under basic conditions.
Reduction of the nitro group: The nitro group can be reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The final step involves the esterification of the resulting amine with acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other groups via reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Typically involves a palladium catalyst, a base like potassium carbonate, and a boronic acid derivative.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Substitution reactions: Products depend on the substituent introduced.
Hydrolysis: Yields 3-{[(3-iodophenyl)amino]carbonyl}benzoic acid and acetic acid.
Scientific Research Applications
[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of aromatic amines with biological targets.
Mechanism of Action
The mechanism of action of [3-[(3-Iodophenyl)carbamoyl]phenyl] acetate involves its interaction with molecular targets through its aromatic amine and ester functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-iodophenyl)amino]carbonyl}phenyl acetate
- 3-{[(3-bromophenyl)amino]carbonyl}phenyl acetate
Uniqueness
[3-[(3-Iodophenyl)carbamoyl]phenyl] acetate is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions that other halogens might not facilitate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
